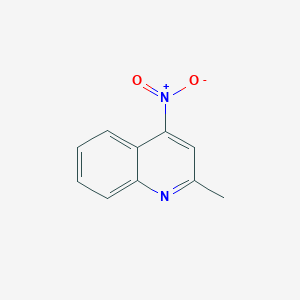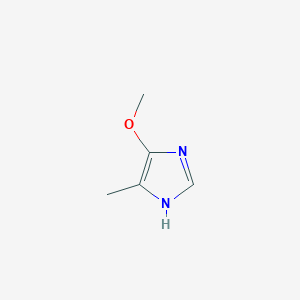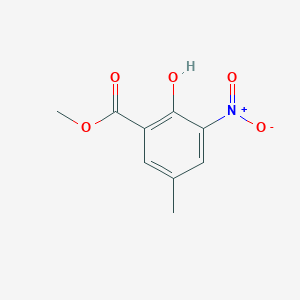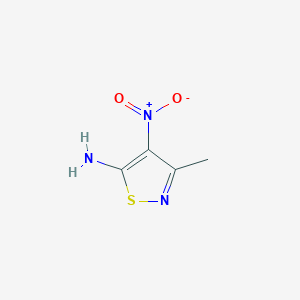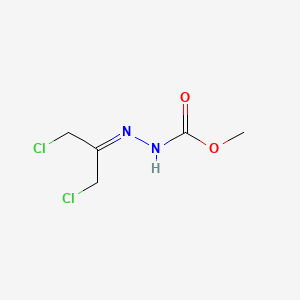
1,3-Dichloroacetone methoxycarbonylhydrazone
Vue d'ensemble
Description
1,3-Dichloroacetone methoxycarbonylhydrazone is a chemical compound with the molecular formula C5H8Cl2N2O2 . It is a derivative of 1,3-dichloroacetone, which is a dihaloketone used as a reagent in the synthesis of complex multicyclic peptides .
Chemical Reactions Analysis
1,3-Dichloroacetone, a related compound, has been used to selectively link free cysteine side-chains with an acetone-like bridge via an SN2 reaction . This reaction has been used to dimerize cyclic peptide monomers to create novel bicyclic dimeric peptides .Physical And Chemical Properties Analysis
1,3-Dichloroacetone, a related compound, is a crystalline solid that is denser than water and insoluble in water . It has a boiling point of 173 °C and a melting point of 39-41 °C . It is very soluble in alcohol and diethyl ether .Applications De Recherche Scientifique
Synthesis of Pyrazole and Pyrazoline Derivatives
1,3-Dichloroacetone methoxycarbonylhydrazone has been utilized in the synthesis of pyrazole and pyrazoline derivatives. This involves the reaction of 1,4-dianion of acetophenone N-ethoxycarbonylhydrazone with α-haloketones, including 1,3-dichloroacetone, yielding these derivatives in good yields. This has implications for the development of novel compounds in heterocyclic chemistry (Matsumura, Kunugihara, & Yoneda, 1984; Matsumura, Kunugihara, & Yoneda, 1985).
Formation and Reaction of Carbonyl Ylides
1,3-Dichloroacetone is involved in the formation and reaction of carbonyl ylides. This process is part of the cyclic orthoester type 1,3-dipolar cycloadducts synthesis with carbonyl compounds, showing the compound's versatility in organic synthesis and potential applications in material science (Ibata & Toyoda, 1985).
Synthesis of Bicyclic Peptides
1,3-Dichloroacetone has been used as a reagent for synthesizing bicyclic peptides. This involves linking free cysteine side-chains with an acetone-like bridge, indicating its utility in peptide synthesis and potential biomedical applications (Lin et al., 2020).
Synthesis of 1,3-Dihydroxyacetone and Halogenated Acetones
The compound plays a role in the synthesis of 1,3-dihydroxyacetone, 1,3-dichloroacetone, and other halogenated acetones. This demonstrates its importance in the production of various pharmochemicals, highlighting its industrial relevance (da Silva et al., 2020).
Nonlinear Optical Properties of Hydrazones
Research has been conducted on the nonlinear optical properties of hydrazones derived from reactions involving 1,3-dichloroacetone. This points to its potential in developing materials for optical device applications like optical limiters and switches (Naseema et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
methyl N-(1,3-dichloropropan-2-ylideneamino)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2N2O2/c1-11-5(10)9-8-4(2-6)3-7/h2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTMOMPDVPULIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NN=C(CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20542639 | |
| Record name | Methyl 2-(1,3-dichloropropan-2-ylidene)hydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloroacetone methoxycarbonylhydrazone | |
CAS RN |
87595-89-9 | |
| Record name | Methyl 2-(1,3-dichloropropan-2-ylidene)hydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Spiro[chroman-2,1'-cyclopentan]-4-one](/img/structure/B1625459.png)
